2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Chemical Structure and Key Features The compound 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide features a phenoxy moiety substituted with a bulky tert-butyl group at the 2-position and a methyl group at the 4-position. This phenoxy group is linked via an acetamide bridge to a 1,3,4-thiadiazol-2-yl ring bearing a methoxymethyl substituent at the 5-position.
Preparation of the phenoxy acetic acid derivative.
Activation as an acid chloride.
Coupling with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Characterization likely employs NMR, IR, and elemental analysis, as described for related thiadiazole acetamides .
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11-6-7-13(12(8-11)17(2,3)4)23-9-14(21)18-16-20-19-15(24-16)10-22-5/h6-8H,9-10H2,1-5H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZGTTQACTUSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)COC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-methylphenol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Hydrolysis
The amide functional group undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and amine derivative.
| Conditions | Reagents | Products | Monitoring |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Concentrated acid, heat | 2-(2-tert-butyl-4-methylphenoxy)acetic acid + 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | TLC, NMR, MS |
| Alkaline (NaOH, KOH) | Aqueous base, reflux | Sodium/potassium salt of the acid + amine | pH adjustment, HPLC |
Controlled conditions are critical to avoid decomposition of sensitive groups like the methoxymethyl substituent.
Phenolic Ether Reactions
The 2-tert-butyl-4-methylphenoxy group participates in electrophilic aromatic substitution (EAS) and cleavage reactions.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring exhibits nucleophilic substitution potential, particularly at the 2-position.
Methoxymethyl Group Transformations
The methoxymethyl (-CH₂OCH₃) substituent undergoes oxidation or demethylation.
| Reaction Type | Conditions | Products | Monitoring |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | Conversion to carboxylic acid (-COOH) | MS, IR |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | Hydroxymethyl (-CH₂OH) derivative | NMR |
Alkylation/Acylation
The phenolic oxygen and amide nitrogen may serve as nucleophilic sites.
| Reaction Site | Reagents | Products | Conditions |
|---|---|---|---|
| Phenolic Oxygen | R-X, K₂CO₃ | Alkylated ether derivative | Dry acetone, reflux |
| Amide Nitrogen | RCOCl, pyridine | N-acylated product | Anhydrous conditions |
Experimental Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains.
- Case Study : A study evaluated the antimicrobial activity of related thiadiazole derivatives, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The results were quantified using turbidimetric methods, revealing promising candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been a focal point in recent studies.
- Case Study : In vitro assays have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and other relevant enzymes.
- Case Study : Research on related acetamide derivatives demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease. The synthesized compounds were tested for their inhibitory effects, showing promising IC50 values that suggest their potential therapeutic applications .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares structural analogs and their key properties:
Key Observations
Methoxymethyl on the thiadiazole offers polar character compared to sulfur-based substituents (e.g., methylthio in 5f), which may improve metabolic stability . Melting points for phenoxy-thiadiazole acetamides vary widely (135–170°C), influenced by substituent bulk and symmetry .
Biological Activity Trends: Thiadiazole derivatives with electron-withdrawing groups (e.g., p-tolylamino in 4y) exhibit potent anticancer activity, suggesting the target compound’s tert-butyl and methoxymethyl groups may similarly modulate enzyme binding . Fluorinated phenoxy derivatives (e.g., 7d) show high cytotoxicity, but the target compound’s non-fluorinated substituents may reduce off-target effects .
Synthetic Accessibility :
- Yields for thiadiazole acetamides range from 68% to 88%, with methoxymethyl-substituted analogs (e.g., CAS 685557-82-8) likely requiring optimized coupling conditions .
Biological Activity
The compound 2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that integrates a thiadiazole moiety with an acetamide structure. This combination has been studied for its potential biological activities, particularly in the realms of anticancer and enzyme inhibition properties. The following sections detail the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-tert-butyl-4-methylphenol with a suitable thiadiazole derivative. The general synthetic route includes:
- Formation of the thiadiazole ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Acetylation : The thiadiazole is then reacted with acetic anhydride to introduce the acetamide functionality.
- Final coupling : The phenoxy group is introduced through nucleophilic substitution.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Commonly used cell lines include A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis, as evidenced by increased caspase activity and modulation of Bcl-2 family proteins .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).
- Enzyme Assays : In vitro assays demonstrated that several synthesized derivatives exhibited better inhibitory activities compared to standard drugs like acetazolamide for hCA I and hCA II .
- Structure-Activity Relationships : The presence of bulky lipophilic groups in the structure is crucial for enhancing enzyme binding affinity and selectivity .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Assessment :
- Enzyme Inhibition Studies :
Structure-Activity Relationship (SAR)
The SAR studies highlight key modifications that enhance biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
